molecular formula C11H22N2 B1465476 (3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine CAS No. 1932550-00-9

(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1465476
CAS No.: 1932550-00-9
M. Wt: 182.31 g/mol
InChI Key: ZOFVPYVMEVJPGS-NXEZZACHSA-N
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Description

(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine is a complex organic compound characterized by its unique structural features. The compound contains a tert-butyl group, which is known for its steric hindrance and stability, making it a significant subject of study in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted under specific conditions, often involving nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The tert-butyl group plays a crucial role in modulating the compound’s reactivity and stability. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyridine
  • (3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrimidine

Uniqueness

(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine is unique due to its specific structural configuration and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S,8aR)-3-tert-butyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-11(2,3)10-8-13-6-4-5-9(13)7-12-10/h9-10,12H,4-8H2,1-3H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFVPYVMEVJPGS-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN2CCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1CN2CCC[C@@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
(3S,8AR)-3-(tert-Butyl)octahydropyrrolo[1,2-a]pyrazine

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